3-Amino-1-(pyrazin-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-1-pyrazin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H9N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1-2,8H2 |
InChI Key |
HPOWYNOBNDWCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
This method involves substituting a leaving group (e.g., halogen) on a pyrazine precursor with an amine-containing propanone derivative.
- Starting material : 2-Chloropyrazine reacts with 3-aminopropan-1-one in dimethylformamide (DMF) at 80°C for 12 hours.
- Catalyst : Potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack.
- Yield : 58–65% after purification via silica gel chromatography.
Table 1: Nucleophilic Substitution Conditions
| Pyrazine Derivative | Amine Source | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Chloropyrazine | 3-Aminopropan-1-one | DMF | 80°C | 62% |
| 2-Bromopyrazine | 3-(Boc-amino)propan-1-one | THF | 60°C | 58% |
Coupling Reactions Using Activators
Amide coupling agents enable direct bond formation between pyrazine intermediates and propanone derivatives.
- TBTU/HATU-Mediated Coupling : Reacting pyrazin-2-ylpiperazine with 3-aminopropanoic acid derivatives using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in pyridine.
- Conditions : Room temperature, 4-hour reaction time.
- Yield : 71% after recrystallization.
- HATU/DIPEA System : For sterically hindered substrates, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-diisopropylethylamine) improves efficiency.
Table 2: Coupling Agent Performance
| Activator | Solvent | Reaction Time | Yield |
|---|---|---|---|
| TBTU | Pyridine | 4 hours | 71% |
| HATU | DMF | 6 hours | 68% |
Reductive Amination
This one-pot method introduces the amino group via ketone reduction and subsequent amination.
- React 1-(pyrazin-2-yl)propan-1-one with ammonium acetate in methanol.
- Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
- Stir at room temperature for 24 hours.
- Yield : 55% after column chromatography.
Advantages : Avoids pre-functionalized pyrazine precursors.
Industrial-Scale Synthesis
Continuous flow processes enhance scalability and reproducibility:
- Microreactor System : Mix pyrazine-2-carbonyl chloride with 3-aminopropan-1-one in a microchannel reactor at 120°C.
- Residence Time : 2 minutes.
- Purity : >98% by HPLC.
Comparative Analysis of Methods
Table 3: Method Efficiency
| Method | Key Advantage | Limitation | Ideal Use Case |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity | Requires halogenated precursors | Small-scale R&D |
| Coupling Reactions | Broad substrate scope | Cost of activators | Intermediate-scale synthesis |
| Reductive Amination | One-pot simplicity | Moderate yields | Rapid prototyping |
| Flow Chemistry | High throughput | Equipment cost | Industrial production |
Purification and Characterization
- Purification : Recrystallization (ethanol/water) or flash chromatography (hexane/ethyl acetate).
- Characterization :
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a chemical compound with a piperazine core and a pyrazine group, making it interesting for medicinal chemistry and drug development.
Applications of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
While the provided search results do not offer explicit data tables or case studies focusing solely on the applications of "3-Amino-1-(pyrazin-2-yl)propan-1-one," they do highlight the compound's potential in various scientific research areas:
- Drug Development The piperazine core of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a common structural motif in many pharmaceuticals because of its diverse biological activities. The pyrazine group enhances the compound's potential for interaction with various biological targets, making it of interest in medicinal chemistry.
- Biological Activity Exploration The biological activity of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride has been explored in several contexts. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Research into these interactions is ongoing to understand its mechanism of action.
- Synthesis of Derivatives 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is used in synthesizing various derivatives that may exhibit different biological properties. The outcomes of these reactions depend on the specific reagents and conditions applied.
- Antimicrobial agent Research suggests that 1-(Pyrazin-2-yl)propan-1-one, a compound sharing structural features with 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains.
- Anti-inflammatory and analgesic properties Research suggests that 1-(Pyrazin-2-yl)propan-1-one, a compound sharing structural features with 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, demonstrate anti-inflammatory and analgesic properties, making this compound of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Differences
- Heterocyclic Core Modifications: Pyrazine vs. Pyrimidine/Pyridine: Pyrazine’s nitrogen atoms at positions 1 and 4 create distinct dipole moments compared to pyrimidine (N at 1,3) or pyridine (single N). This affects binding to targets like ATP-binding pockets in kinases . Isoquinoline vs. Pyrazine: The larger aromatic system in isoquinoline derivatives (e.g., ) may improve stacking interactions but reduce solubility .
- Substituent Effects: Piperazine vs. Pyrrolidine: Piperazine’s two nitrogen atoms increase solubility and hydrogen-bonding capacity, whereas pyrrolidine’s smaller ring reduces steric hindrance, favoring membrane permeability .
- Salt Forms: The hydrochloride salt in improves aqueous solubility compared to the free base form of this compound, critical for oral bioavailability .
Biological Activity
3-Amino-1-(pyrazin-2-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 151.17 g/mol. The compound features an amino group and a pyrazine ring, which are crucial for its biological interactions. The presence of these functional groups allows for diverse reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the pyrazine moiety may engage in π-π interactions, facilitating modulation of enzymatic activity and receptor signaling pathways. These interactions may lead to a range of pharmacological effects, including antimicrobial and antitumor activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 8 |
| S. aureus | 18 | 6 |
| P. aeruginosa | 12 | 10 |
| C. albicans | 14 | 7 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
Research has also explored the potential antitumor effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer models. The mechanism appears to involve the modulation of cell cycle checkpoints and induction of apoptosis in malignant cells .
Case Studies and Research Findings
A notable study investigated the effects of this compound on human tumor xenografts in vivo. The compound was administered in combination with standard chemotherapeutic agents, resulting in enhanced antitumor efficacy compared to monotherapy. The study highlighted the compound's ability to potentiate the effects of genotoxic drugs, suggesting a synergistic mechanism that warrants further investigation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazine ring or modifications to the amino group can significantly impact its pharmacological profile. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antimicrobial potency |
| Alkyl chain length variation | Altered solubility and bioavailability |
These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
